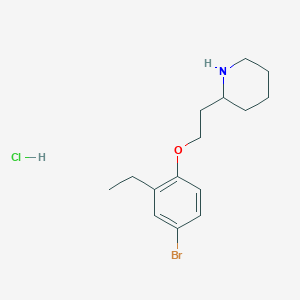

4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. According to the primary literature sources, the compound is formally designated as 2-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine hydrochloride, reflecting the priority given to the piperidine ring as the principal functional group. This nomenclature system emphasizes the structural connectivity where the piperidine nitrogen serves as the primary reference point, with the substituted phenyl ether moiety described as a substituent chain. The alternative systematic name this compound places emphasis on the phenolic component as the base structure, demonstrating the flexibility inherent in International Union of Pure and Applied Chemistry naming conventions for compounds with multiple equivalent functional groups. Chemical databases have assigned distinct Chemical Abstracts Service registry numbers to what appear to be closely related structural variants, with 1219961-31-5 being cited for one form and 1219980-60-5 for another, suggesting the existence of regioisomers or stereoisomers.

The molecular formula C15H23BrClNO with a molecular weight of 348.70-348.71 grams per mole represents the definitive compositional identity of this compound across multiple authoritative sources. Isomeric considerations become particularly important when examining the positional substitution patterns on both the aromatic ring and the piperidine heterocycle. The presence of the bromine substituent at the 4-position and ethyl group at the 2-position of the phenyl ring creates a specific substitution pattern that influences both the chemical reactivity and physical properties of the molecule. The piperidine ring exhibits conformational flexibility that can lead to multiple energetically accessible conformers, each potentially exhibiting different pharmacological properties. Literature analysis reveals that related compounds such as 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride represent positional isomers where the attachment point on the piperidine ring differs, leading to distinct chemical and biological profiles. These structural variations necessitate careful analytical characterization to ensure proper identification and avoid confusion in pharmaceutical applications.

Properties

IUPAC Name |

2-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-2-12-11-13(16)6-7-15(12)18-10-8-14-5-3-4-9-17-14;/h6-7,11,14,17H,2-5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEIXVMHTYXIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding the dehalogenated product.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : Preliminary studies indicate that this compound may exhibit various biological activities, including potential anti-inflammatory and analgesic effects. Its structural similarity to other known pharmacophores suggests that it could serve as a lead compound for developing new therapeutic agents .

- Biological Activity Screening : The compound is utilized in screening assays to evaluate its efficacy against specific biological targets, aiding in the identification of new drug candidates.

-

Pharmacological Studies

- Mechanism of Action : Initial findings suggest that 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride interacts with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could be pivotal in understanding its potential use in treating neurological disorders .

- Toxicological Assessments : As part of safety evaluations, the compound is studied for its toxicity profiles to ensure safe application in future therapeutic contexts.

-

Material Science

- Polymer Chemistry : The ether functional group allows for the incorporation of this compound into polymer matrices, which can enhance the properties of materials used in drug delivery systems or other biomedical applications.

The exploration of derivatives based on the core structure of this compound may lead to compounds with enhanced biological activities. Some structurally similar compounds include:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 4-Ethoxy-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Similar piperidine and ether structure | Ethoxy group instead of bromo |

| N-(4-Bromophenyl)-N-(piperidin-1-yl)ethanamine | Contains a piperidine but lacks an ether bond | Direct amine structure |

| 4-Chloro-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Chlorine instead of bromine | Potentially different biological activity |

These derivatives highlight the versatility of the original compound and its potential for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The bromine atom and ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares a core piperidine-ether framework with several derivatives, differing primarily in substituents on the phenyl ring and adjacent alkyl groups. Key analogs include:

*Hypothesized based on structural similarity to and .

Key Observations :

- Ethyl vs. Conversely, bulkier groups (isopropyl, tert-butyl) may enhance metabolic stability or alter receptor selectivity .

Pharmacological and Functional Comparisons

- Multidrug Resistance (MDR) Reversal: The quinoline-piperidine hybrid (NSC23925) in reverses cancer MDR by inhibiting efflux pumps like P-glycoprotein.

- Enzyme Inhibition : H-Series inhibitors () feature piperazine/piperidine cores but prioritize sulfonamide groups for kinase binding. The target compound’s ether-linked phenyl group may limit kinase affinity compared to sulfonamide derivatives .

- Receptor Binding: Piperidine analogs in (e.g., Propyl phenyl(2-piperidinyl)acetate) and (AM-2233) interact with cannabinoid or opioid receptors. The bromo-ethylphenyl group in the target compound could modulate receptor specificity or potency .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. However, bulkier substituents (e.g., tert-butyl in ) may counteract this by increasing hydrophobicity .

- Stability : Bromine’s electron-withdrawing effect stabilizes the aryl ether bond against hydrolysis, a trait shared across brominated analogs .

Biological Activity

4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound that has garnered interest in various biological research contexts due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₂₃BrClNO, characterized by:

- A brominated phenyl ring

- An ethyl group

- A piperidine moiety

- An ether functional group

These structural elements contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The presence of the bromine atom enhances its binding affinity, while the ethyl group may influence selectivity towards certain targets.

Interaction with Receptors

Initial studies suggest that the compound may act on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and various psychiatric disorders. The structure-activity relationship indicates that modifications to the brominated phenyl ring can significantly affect agonist potency at these receptors .

Biological Activities

Preliminary investigations have indicated several potential biological activities for this compound:

- Antidepressant Effects : Due to its interaction with serotonin receptors, it may exhibit antidepressant-like properties.

- Analgesic Activity : Similar compounds have shown promise as analgesics by modulating pain pathways through opioid receptor interactions .

- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Study 1: Serotonin Receptor Agonism

In a study examining various derivatives of phenylpiperidine compounds, it was found that this compound exhibited significant agonist activity at the 5-HT2A receptor. The EC50 values were reported to be in the low nanomolar range, indicating high potency .

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether HCl | 150 | 5-HT2A |

| Control Compound A | 200 | 5-HT2A |

| Control Compound B | 1000 | 5-HT2A |

Study 2: Analgesic Properties

Research into the analgesic potential of similar compounds highlighted that derivatives with a piperidine structure exhibited enhanced efficacy compared to traditional opioids. In vitro assays demonstrated that these compounds could activate μ-opioid receptors while antagonizing δ-opioid receptors, suggesting a dual mechanism that could provide pain relief without typical opioid side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the brominated aromatic ring (e.g., 4-Bromo-2-ethylphenol) can react with a piperidine-containing alkylating agent under basic conditions. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilicity. Monitor intermediates via TLC and purify using column chromatography with gradients of ethyl acetate/hexane . Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>93%, as seen in related brominated intermediates) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : Use 1H/13C NMR to confirm the ether linkage and piperidinyl moiety (e.g., δ 3.5–4.5 ppm for ether protons, δ 1.4–2.8 ppm for piperidine protons). HPLC-MS (ESI+) validates molecular weight (e.g., [M+H]+ expected at ~367.7 g/mol) and purity (>95%). For bromine confirmation, X-ray crystallography or halogen-specific elemental analysis is recommended. Discrepancies in integration ratios may arise from rotational isomers; use variable-temperature NMR to resolve .

Q. What safety protocols are essential for handling this compound, particularly regarding bromine and hydrochloride byproducts?

- Methodological Answer : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of HCl vapors during synthesis. In case of exposure, rinse skin with water for 15 minutes and seek medical attention . Waste containing brominated byproducts must be segregated and treated via halogen-specific neutralization (e.g., sodium thiosulfate) before disposal .

Advanced Research Questions

Q. How can researchers design in vitro assays to study this compound’s interactions with neuronal receptors, given its piperidinyl moiety?

- Methodological Answer : Target receptors like sigma-1 or nicotinic acetylcholine receptors (nAChRs) due to the piperidine group’s affinity. Use radioligand binding assays (e.g., [3H]-cytisine for nAChRs) with HEK293 cells expressing human receptors. Include positive controls (e.g., varenicline) and assess competitive binding at concentrations ranging from 1 nM to 10 µM. Validate results with patch-clamp electrophysiology to measure ion channel modulation .

Q. What strategies resolve contradictions in biological activity data, such as varying IC50 values across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Perform chiral HPLC to isolate enantiomers and test individually. Compare batch-specific impurity profiles via GC-MS and correlate with activity. For cell-based assays, standardize cell lines (e.g., SH-SY5Y for neuroactivity) and culture conditions (e.g., serum-free media) to minimize variability .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies for the bromoaryl ether group, predicting susceptibility to hepatic CYP450-mediated dehalogenation. Molecular docking (e.g., AutoDock Vina) simulates interactions with CYP3A4 or hERG channels. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and hERG patch-clamp screens .

Q. What environmental considerations apply to this compound’s persistence, given its brominated structure?

- Methodological Answer : Brominated aromatics are prone to bioaccumulation. Conduct OECD 301F biodegradation tests in activated sludge to assess half-life. For aquatic toxicity, use Daphnia magna acute toxicity assays (48-h EC50). Compare degradation pathways (e.g., photolysis vs. microbial) using LC-HRMS to identify transformation products like hydroxylated or debrominated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.